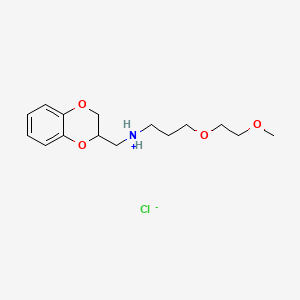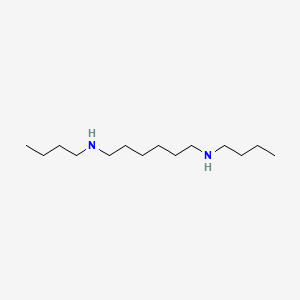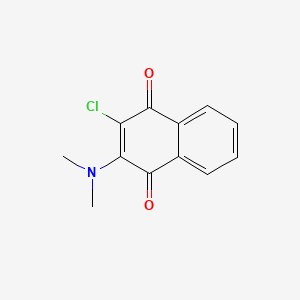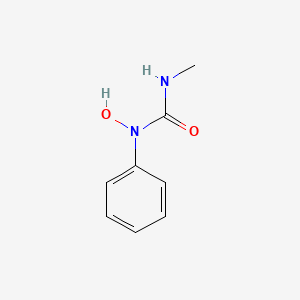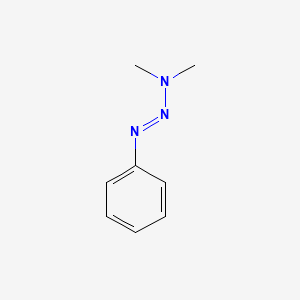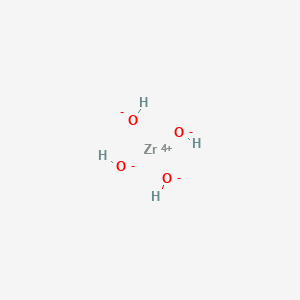
Zirconium hydroxide
概述
描述
Zirconium hydroxide, often referred to as hydrous zirconia, is a white solid with low solubility in water. It is commonly represented by the chemical formula Zr(OH)₄·nH₂O. This compound is widely used as a precursor in the preparation of solid acid catalysts and has significant applications in various industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: Zirconium hydroxide can be synthesized through several methods, including:
Hydrothermal Synthesis: This method involves the reaction of zirconium salts with a base under high temperature and pressure conditions.
Sol-Gel Method: This involves the hydrolysis and condensation of zirconium alkoxides, followed by drying and calcination.
Co-precipitation: This method involves the precipitation of this compound from an aqueous solution of zirconium salts using a base such as ammonia.
Industrial Production Methods:
Neutralization Precipitation: This method involves the neutralization of zirconium oxychloride with a base, resulting in the precipitation of this compound.
Alkoxide Hydrolysis: This method involves the hydrolysis of zirconium alkoxides to produce this compound.
Types of Reactions:
- When heated at 550°C, this compound decomposes to form zirconium oxide and water.
Decomposition: Zr(OH)4→ZrO2+2H2O
Reaction with Mineral Acids: this compound reacts with mineral acids to form corresponding zirconium salts.
Common Reagents and Conditions:
Bases: Ammonia, sodium hydroxide, and potassium hydroxide are commonly used bases in the synthesis of this compound.
Major Products:
Zirconium Oxide: Formed by the decomposition of this compound.
Zirconium Salts: Formed by the reaction of this compound with mineral acids.
科学研究应用
Zirconium hydroxide has a wide range of applications in scientific research, including:
Catalysis: It is used as a precursor for the preparation of solid acid catalysts, which are employed in various chemical reactions.
Biomedical Applications: this compound is used in the preparation of biocompatible materials for dental and orthopedic implants.
Environmental Applications: It is used in the removal of heavy metals and radionuclides from wastewater.
Nanomaterials: this compound is used in the synthesis of zirconia-based nanomaterials, which have applications in sensors, adsorbents, and drug delivery systems
作用机制
The mechanism of action of zirconium hydroxide in various applications involves its ability to interact with other molecules through adsorption, ion exchange, and catalytic processes. For example, in catalysis, this compound acts as a solid acid catalyst, facilitating the conversion of reactants to products by providing active sites for the reaction .
相似化合物的比较
Zirconium Oxide (ZrO₂): A refractory material with high thermal stability and mechanical strength.
Zirconium Carbide (ZrC): A refractory solid used in high-temperature applications.
Zirconium Nitride (ZrN): A refractory solid with applications in cutting tools and wear-resistant coatings.
Uniqueness of Zirconium Hydroxide: this compound is unique due to its ability to act as a precursor for various zirconium-based materials and its versatility in different applications, including catalysis, biomedical applications, and environmental remediation .
属性
CAS 编号 |
12688-15-2 |
|---|---|
分子式 |
HOZr- |
分子量 |
108.23 g/mol |
IUPAC 名称 |
zirconium;hydroxide |
InChI |
InChI=1S/H2O.Zr/h1H2;/p-1 |
InChI 键 |
ATYZRBBOXUWECY-UHFFFAOYSA-M |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Zr+4] |
规范 SMILES |
[OH-].[Zr] |
Key on ui other cas no. |
14475-63-9 12688-15-2 |
物理描述 |
DryPowder, WetSolid; WetSolid |
Pictograms |
Irritant |
同义词 |
zirconium hydroxide |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
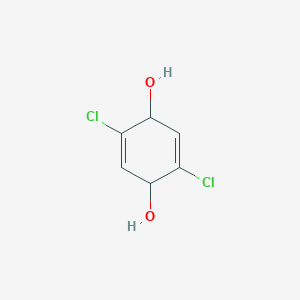

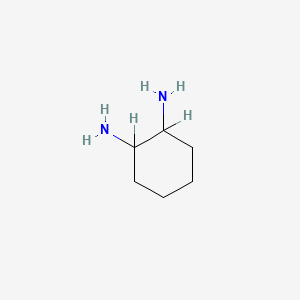
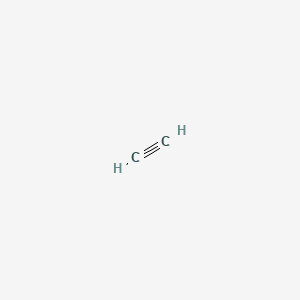

![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B1199294.png)

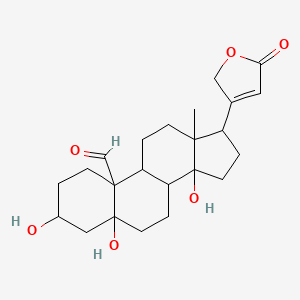
![Naphtho[2,1-b]furan](/img/structure/B1199300.png)
